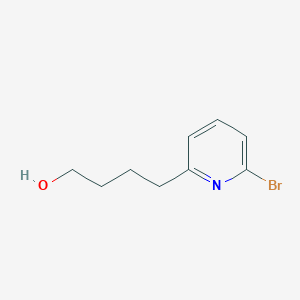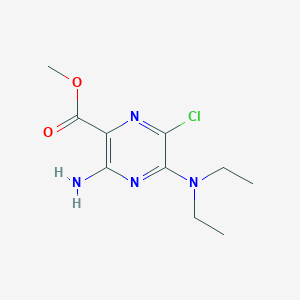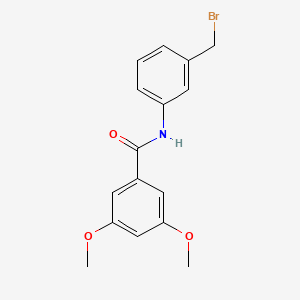![molecular formula C13H26N2O2 B13874447 tert-butyl N-[2-(cyclopentylamino)propyl]carbamate](/img/structure/B13874447.png)
tert-butyl N-[2-(cyclopentylamino)propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-(cyclopentylamino)propyl]carbamate: is an organic compound with the molecular formula C13H26N2O2. It is a derivative of carbamate, featuring a tert-butyl group and a cyclopentylamino group attached to a propyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(cyclopentylamino)propyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(cyclopentylamino)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[2-(cyclopentylamino)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[2-(cyclopentylamino)propyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used as a protecting group for amines in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of various chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(cyclopentylamino)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate derivative with similar protective properties.
tert-Butyl (2-aminophenyl)carbamate: Another carbamate derivative used in organic synthesis.
Uniqueness: tert-Butyl N-[2-(cyclopentylamino)propyl]carbamate is unique due to its specific structure, which combines a tert-butyl group with a cyclopentylamino group. This combination provides distinct chemical properties and reactivity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C13H26N2O2 |
|---|---|
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(cyclopentylamino)propyl]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-10(15-11-7-5-6-8-11)9-14-12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3,(H,14,16) |
Clave InChI |
DRPSEBIVPZMKJN-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)OC(C)(C)C)NC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)
![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one](/img/structure/B13874370.png)

![3-[3-(6-chloro-1H-benzimidazol-2-yl)azetidin-1-yl]-N-phenylpyrazin-2-amine](/img/structure/B13874387.png)

![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B13874401.png)


![n-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B13874433.png)
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)




